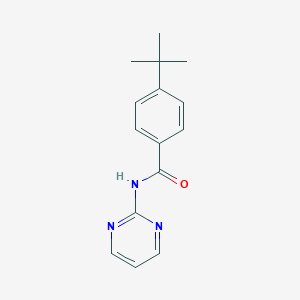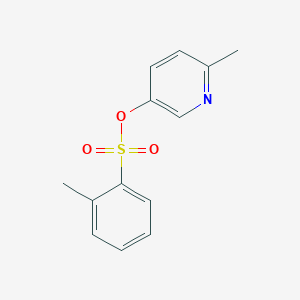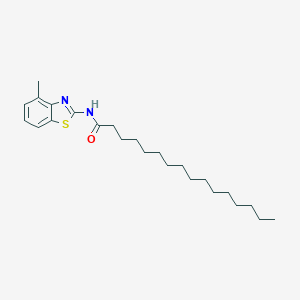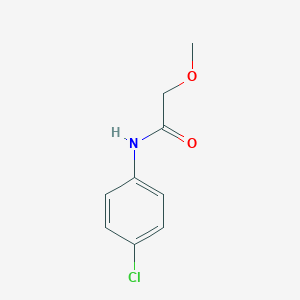
N-(4-chlorophenyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-methoxyacetamide, also known as 4'-chloro-2'-methoxyacetanilide or CMA, is a chemical compound that belongs to the family of acetanilide derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CMA has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of CMA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
CMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to have antitumor activity in vitro and in vivo. CMA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMA has several advantages for use in laboratory experiments, including its ease of synthesis, low cost, and high purity. However, CMA is also known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling CMA in the laboratory.
Direcciones Futuras
There are several future directions for the use of CMA in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. CMA may also be useful in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, CMA may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-methoxyacetamide is a valuable compound for scientific research due to its unique properties and potential applications. Its ease of synthesis, low cost, and high purity make it an attractive starting material for the synthesis of other compounds. CMA has shown promise in the development of new drugs for the treatment of inflammation and cancer. As research in this field continues, CMA may prove to be a valuable tool for scientists in a wide range of disciplines.
Métodos De Síntesis
The synthesis of CMA can be achieved through various methods, including the reaction of 4-chloroaniline with methyl chloroacetate in the presence of a base or the reaction of 4-chloroacetanilide with dimethyl sulfate and sodium hydroxide. The yield of CMA can be improved by optimizing reaction conditions such as temperature, reaction time, and reagent ratio.
Aplicaciones Científicas De Investigación
CMA has been extensively used in scientific research as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic chemistry for the preparation of amides, esters, and other derivatives. Moreover, CMA has been utilized in the development of analytical methods for the detection and quantification of various compounds.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
KHEBQMGPNQUNDN-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)Cl |
SMILES canónico |
COCC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)
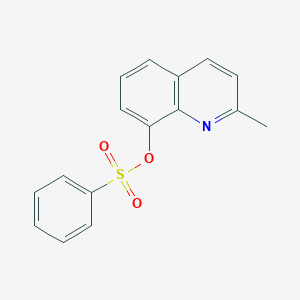
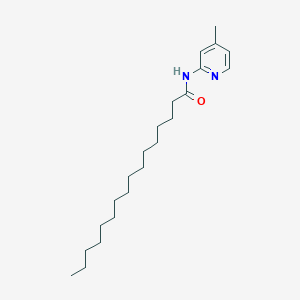
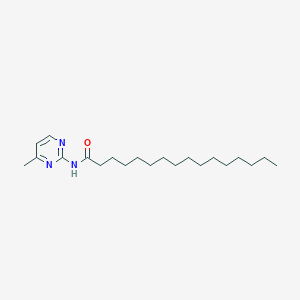
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
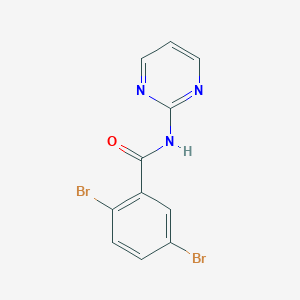
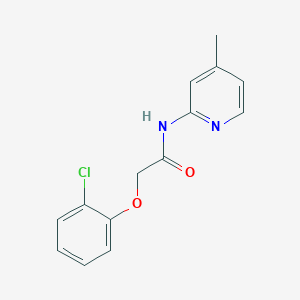
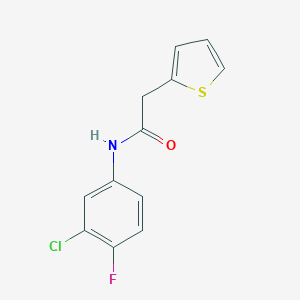
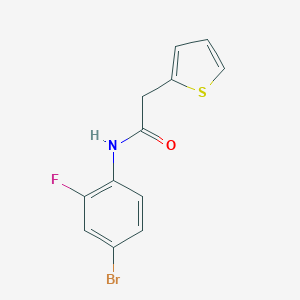
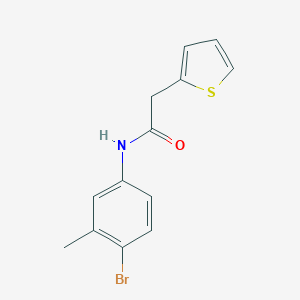
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
